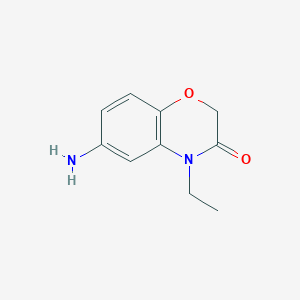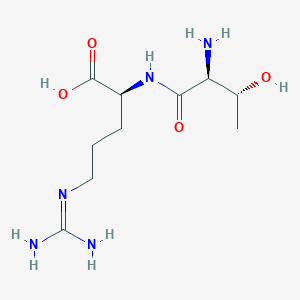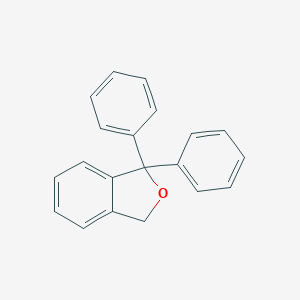
1,1-Diphenyl-1,3-dihydro-2-benzofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Diphenyl-1,3-dihydro-2-benzofuran, also known as DBF, is a chemical compound that belongs to the family of benzofurans. It is a highly versatile compound that has been widely used in scientific research and pharmaceutical industries due to its unique properties.
Mecanismo De Acción
The mechanism of action of 1,1-Diphenyl-1,3-dihydro-2-benzofuran is not fully understood. However, it is believed to act through the inhibition of various enzymes and receptors in the body. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a key role in the transmission of nerve impulses. Additionally, 1,1-Diphenyl-1,3-dihydro-2-benzofuran has been shown to bind to the benzodiazepine receptor, which is involved in the regulation of anxiety and sleep.
Efectos Bioquímicos Y Fisiológicos
1,1-Diphenyl-1,3-dihydro-2-benzofuran has been shown to have a variety of biochemical and physiological effects. It has been shown to have antioxidant properties, which can help protect cells from oxidative damage. Additionally, 1,1-Diphenyl-1,3-dihydro-2-benzofuran has been shown to have anti-inflammatory properties, which can help reduce inflammation in the body. 1,1-Diphenyl-1,3-dihydro-2-benzofuran has also been shown to have neuroprotective properties, which can help protect neurons from damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1,1-Diphenyl-1,3-dihydro-2-benzofuran in lab experiments is its versatility. It can be used in a variety of reactions and has been shown to be a useful starting material for the synthesis of various biologically active compounds. Additionally, 1,1-Diphenyl-1,3-dihydro-2-benzofuran is relatively easy to synthesize and is readily available. However, one of the limitations of using 1,1-Diphenyl-1,3-dihydro-2-benzofuran is its toxicity. It has been shown to be toxic to cells at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are many future directions for research involving 1,1-Diphenyl-1,3-dihydro-2-benzofuran. One area of research is the development of new synthetic methods for the production of 1,1-Diphenyl-1,3-dihydro-2-benzofuran and its derivatives. Additionally, there is a need for further research into the mechanism of action of 1,1-Diphenyl-1,3-dihydro-2-benzofuran and its potential therapeutic uses. Finally, there is a need for further research into the toxicity of 1,1-Diphenyl-1,3-dihydro-2-benzofuran and its derivatives, as well as their potential environmental impact.
Métodos De Síntesis
1,1-Diphenyl-1,3-dihydro-2-benzofuran can be synthesized through a variety of methods, including the reduction of 1,1-diphenyl-2-nitropropene, cyclization of 2-(2-phenylethyl)phenol, and the reaction of 2-hydroxybenzophenone with benzyl bromide. The most commonly used method is the reduction of 1,1-diphenyl-2-nitropropene, which involves the use of sodium borohydride as a reducing agent.
Aplicaciones Científicas De Investigación
1,1-Diphenyl-1,3-dihydro-2-benzofuran has been extensively used in scientific research due to its unique properties. It has been used as a fluorescent probe for the determination of metal ions, as a chiral auxiliary in asymmetric synthesis, and as a ligand in coordination chemistry. Additionally, 1,1-Diphenyl-1,3-dihydro-2-benzofuran has been used as a starting material for the synthesis of various biologically active compounds, including anticancer agents, antiviral agents, and antimicrobial agents.
Propiedades
Número CAS |
7449-50-5 |
|---|---|
Nombre del producto |
1,1-Diphenyl-1,3-dihydro-2-benzofuran |
Fórmula molecular |
C20H16O |
Peso molecular |
272.3 g/mol |
Nombre IUPAC |
3,3-diphenyl-1H-2-benzofuran |
InChI |
InChI=1S/C20H16O/c1-3-10-17(11-4-1)20(18-12-5-2-6-13-18)19-14-8-7-9-16(19)15-21-20/h1-14H,15H2 |
Clave InChI |
WCVJCIOXWMPICT-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2C(O1)(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canónico |
C1C2=CC=CC=C2C(O1)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[1-(2-aminonaphthalen-1-yl)naphthalen-2-yl]acetamide](/img/structure/B182319.png)
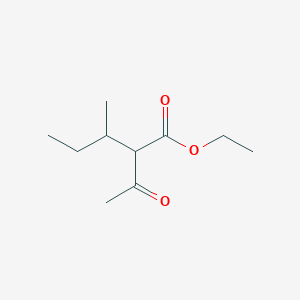
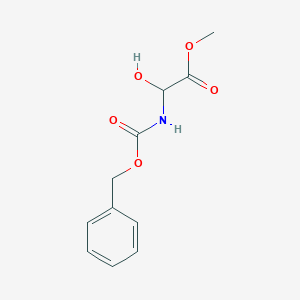
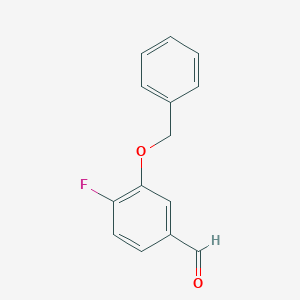
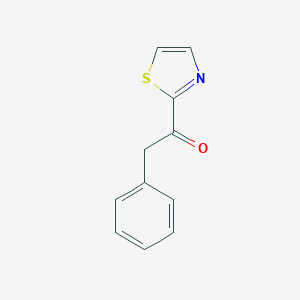
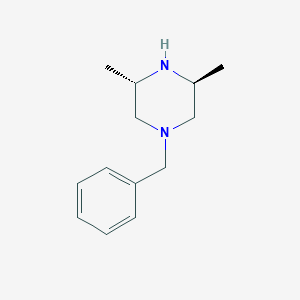

![1H-Isoindole-1,3(2H)-dione, 2-[(4-chlorophenyl)methyl]-](/img/structure/B182353.png)
![1-[1,1'-Biphenyl]-4-yl-3-(4-phenylpiperazino)-1-propanone](/img/structure/B182354.png)
